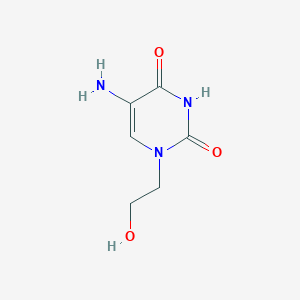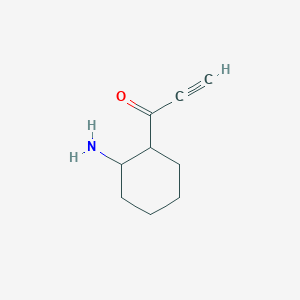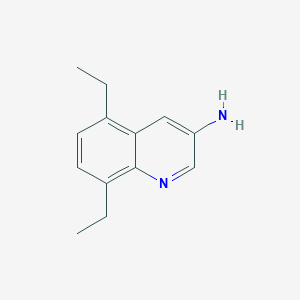
5,8-Diethylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diethylquinolin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the quinoline ring system in this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5,8-Diethylquinolin-3-amine, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions . Additionally, microwave-assisted synthesis and solvent-free reaction conditions have been explored to achieve greener and more sustainable processes .
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of catalytic systems and optimized reaction conditions to achieve high yields and selectivity. For example, the use of heteropolyacids as catalysts in the Skraup synthesis has been reported to enhance the efficiency of the reaction . Furthermore, one-pot reactions and the use of recyclable catalysts have been employed to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,8-Diethylquinolin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The quinoline ring system is known to participate in electrophilic and nucleophilic substitution reactions, as well as cyclization reactions .
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include oxidizing agents such as potassium permanganate and chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride and lithium aluminum hydride for reduction reactions . Substitution reactions often involve the use of halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives . Substitution reactions can introduce various functional groups onto the quinoline ring, resulting in a wide range of substituted quinoline derivatives .
Scientific Research Applications
In medicinal chemistry, quinoline derivatives have been investigated for their anticancer, antimalarial, antibacterial, and antiviral activities . The compound’s ability to interact with biological targets makes it a promising candidate for drug development. In synthetic organic chemistry, 5,8-Diethylquinolin-3-amine can serve as a building block for the synthesis of more complex molecules and functional materials . Additionally, the compound’s unique chemical properties make it useful in the development of new catalysts and ligands for coordination chemistry .
Mechanism of Action
The mechanism of action of 5,8-Diethylquinolin-3-amine is largely dependent on its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes, receptors, and nucleic acids, leading to a range of biological effects . For example, quinoline-based antimalarial drugs such as chloroquine and quinine exert their effects by inhibiting the heme detoxification pathway in Plasmodium parasites . Similarly, quinoline derivatives with anticancer activity may target DNA topoisomerases or other key enzymes involved in cell proliferation . The specific mechanism of action of this compound would require further investigation to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,8-Diethylquinolin-3-amine include other quinoline derivatives such as 8-aminoquinoline, 5,8-dimethylquinoline, and 5,8-dichloroquinoline . These compounds share the quinoline ring system but differ in the nature and position of substituents on the ring.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 5 and 8 positions of the quinoline ring may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets . Additionally, the amine group at the 3 position can serve as a site for further functionalization, allowing for the development of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5,8-diethylquinolin-3-amine |
InChI |
InChI=1S/C13H16N2/c1-3-9-5-6-10(4-2)13-12(9)7-11(14)8-15-13/h5-8H,3-4,14H2,1-2H3 |
InChI Key |
YOQQABHKCJVJPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=NC2=C(C=C1)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


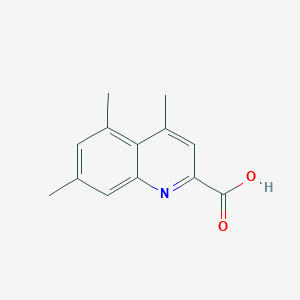
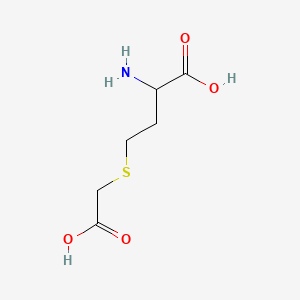
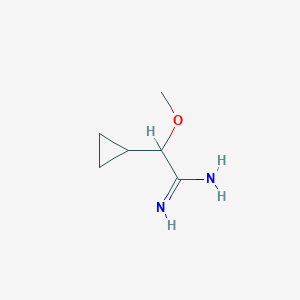

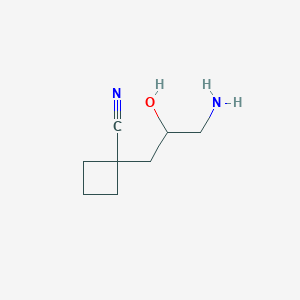

![tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate](/img/structure/B13215144.png)
![2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13215145.png)


